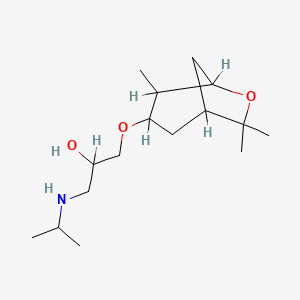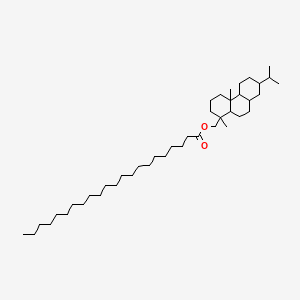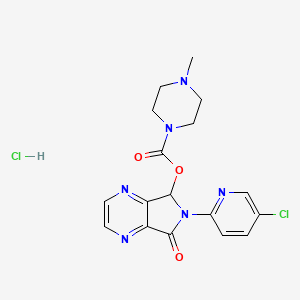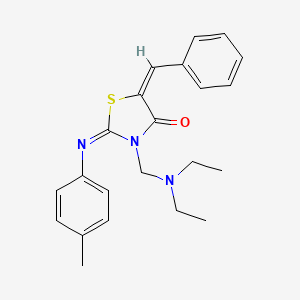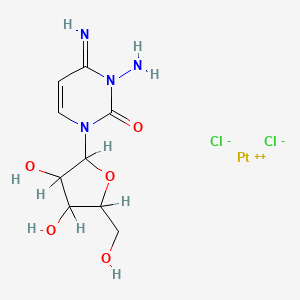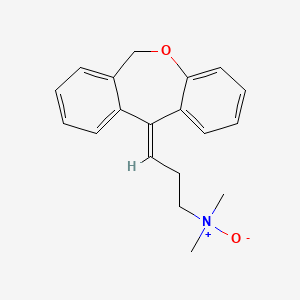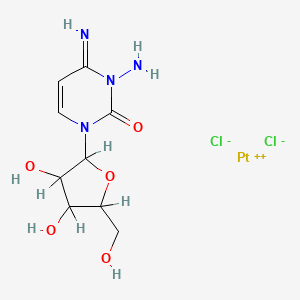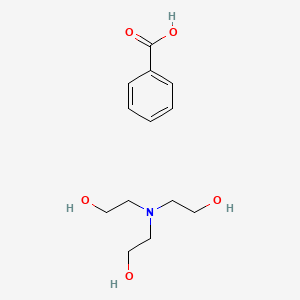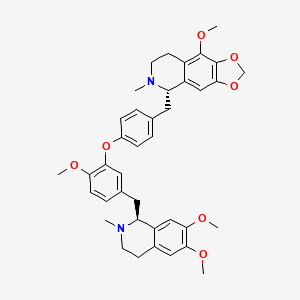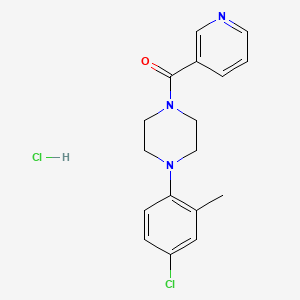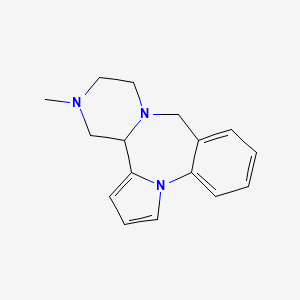
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyrazine, pyrrole, and benzodiazepine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may bind to GABA receptors, enhancing their inhibitory effects and producing a calming effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-methyl-12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
- 12,13,14,14a-tetrahydro-13-(4-chlorobenzyl)-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine
Uniqueness
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
121819-08-7 |
|---|---|
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
9-methyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |
InChI |
InChI=1S/C16H19N3/c1-17-9-10-18-11-13-5-2-3-6-14(13)19-8-4-7-15(19)16(18)12-17/h2-8,16H,9-12H2,1H3 |
InChI-Schlüssel |
CTKSMRBGSDARQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2CC3=CC=CC=C3N4C=CC=C4C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



